6-Chloro-2-cyanobenzo[b]thiophene-3-sulfonamide
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Overview
Description
6-Chloro-2-cyanobenzo[b]thiophene-3-sulfonamide is a chemical compound with the molecular formula C9H5ClN2O2S2 and a molecular weight of 272.73 g/mol . This compound belongs to the class of benzo[b]thiophenes, which are known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-cyanobenzo[b]thiophene-3-sulfonamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to ensure consistent quality and scalability. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-cyanobenzo[b]thiophene-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
6-Chloro-2-cyanobenzo[b]thiophene-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 6-Chloro-2-cyanobenzo[b]thiophene-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, modulating their activity. The chlorine and cyano groups contribute to the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-2-cyanobenzo[b]thiophene-3-carboxamide
- 6-Chloro-2-cyanobenzo[b]thiophene-3-sulfonic acid
- 6-Chloro-2-cyanobenzo[b]thiophene-3-thiol
Uniqueness
Compared to similar compounds, 6-Chloro-2-cyanobenzo[b]thiophene-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the sulfonamide and cyano groups enhances its potential for diverse applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C9H5ClN2O2S2 |
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Molecular Weight |
272.7 g/mol |
IUPAC Name |
6-chloro-2-cyano-1-benzothiophene-3-sulfonamide |
InChI |
InChI=1S/C9H5ClN2O2S2/c10-5-1-2-6-7(3-5)15-8(4-11)9(6)16(12,13)14/h1-3H,(H2,12,13,14) |
InChI Key |
HCRTULWKXBNNDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=C2S(=O)(=O)N)C#N |
Origin of Product |
United States |
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